2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ACETAMIDE
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Overview
Description
2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ACETAMIDE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a benzothiophene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde and subsequent cyclization.
Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions.
Benzothiophene Synthesis: The benzothiophene structure is synthesized via cyclization reactions involving thiophene derivatives.
Final Coupling: The final step involves coupling the benzodioxole-piperazine intermediate with the benzothiophene derivative under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products include oxidized derivatives of the benzodioxole moiety.
Reduction: Amines derived from the reduction of the cyano group.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with polar amino acids. The benzothiophene structure may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-(2-THIENYLMETHYL)ACETAMIDE
- 4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-[(2S,4S)-4-(1-BENZOTHIOPHEN-3-YL)-2-[4-(HYDROXYMETHYL)PHENYL]METHOXY]-3,4-DIHYDRO-2H-PYRAN-6-YL]METHANONE
Uniqueness
The unique combination of the benzodioxole, piperazine, and benzothiophene moieties in 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ACETAMIDE provides it with distinct chemical properties and potential biological activities that are not found in other similar compounds .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c24-12-18-17-3-1-2-4-21(17)31-23(18)25-22(28)14-27-9-7-26(8-10-27)13-16-5-6-19-20(11-16)30-15-29-19/h5-6,11H,1-4,7-10,13-15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCUGAMGSKZFQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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